molecular formula C18H18N4O4 B7706384 N-isopropyl-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-nitroaniline

N-isopropyl-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-nitroaniline

Cat. No. B7706384
M. Wt: 354.4 g/mol
InChI Key: JOYSNALGXWAXPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-isopropyl-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-nitroaniline is a chemical compound that has gained popularity in scientific research due to its potential applications in various fields. This compound is commonly referred to as INNA and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments, and future directions.

Mechanism of Action

The mechanism of action of INNA involves the inhibition of various enzymes and signaling pathways that are involved in cell growth and survival. INNA has been shown to inhibit the activity of protein kinases, which are enzymes that play a critical role in the regulation of cell growth and division. Additionally, INNA has been shown to inhibit the activity of various transcription factors, which are proteins that control gene expression.
Biochemical and physiological effects:
INNA has been shown to have various biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the modulation of immune responses. INNA has been shown to induce apoptosis in cancer cells by activating the caspase cascade, which is a series of proteolytic enzymes that are involved in the programmed cell death process. Additionally, INNA has been shown to inhibit cell proliferation by blocking cell cycle progression and inducing cell cycle arrest. INNA has also been shown to modulate immune responses by regulating the activity of immune cells, such as T cells and natural killer cells.

Advantages and Limitations for Lab Experiments

INNA has several advantages and limitations when used in lab experiments. One of the advantages of INNA is its high potency and selectivity, which makes it an ideal candidate for drug development. Additionally, INNA has good solubility in water and organic solvents, which makes it easy to handle and use in lab experiments. However, one of the limitations of INNA is its low stability, which can lead to degradation and loss of activity over time. Additionally, INNA can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the research and development of INNA. One of the future directions is the optimization of its pharmacokinetic and pharmacodynamic properties, which can improve its efficacy and safety profiles. Additionally, the development of new derivatives of INNA with improved properties, such as increased stability and selectivity, can lead to the discovery of new drugs for various diseases. Another future direction is the exploration of the potential applications of INNA in material science, such as the synthesis of new materials with unique properties.

Synthesis Methods

The synthesis of INNA involves a series of chemical reactions that require specialized equipment and expertise. The process starts with the synthesis of 4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-nitroaniline, which is then reacted with isopropylamine to yield N-isopropyl-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-nitroaniline. The final product is obtained through purification and isolation techniques.

Scientific Research Applications

INNA has been widely used in scientific research due to its potential applications in various fields, including cancer research, drug development, and material science. In cancer research, INNA has been shown to inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. In drug development, INNA has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles. In material science, INNA has been used as a building block for the synthesis of new materials with unique properties.

properties

IUPAC Name

4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-nitro-N-propan-2-ylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O4/c1-11(2)19-15-9-6-13(10-16(15)22(23)24)18-20-17(21-26-18)12-4-7-14(25-3)8-5-12/h4-11,19H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOYSNALGXWAXPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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